1-[(4-methyl-1-piperazinyl)methyl]-1H-indole-2,3-dione
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Description
This compound integrates elements from both indole and piperazine chemistry, embodying a fascinating area of study due to the biological and chemical significance of both moieties. Indoles are a cornerstone in medicinal chemistry, with numerous derivatives exhibiting potent biological activities. Piperazine, a six-membered nitrogen-containing heterocycle, is also a critical scaffold in drug discovery, attributed to its versatility and presence in a variety of pharmacologically active compounds.
Synthesis Analysis
Indole synthesis has been a subject of intense research due to the indole core's prevalence in natural and synthetic bioactive molecules. The Fischer synthesis is one of the traditional methods for constructing the indole skeleton, which involves the cyclization of aryl hydrazones (Taber & Tirunahari, 2011). In the context of "1-[(4-methyl-1-piperazinyl)methyl]-1H-indole-2,3-dione," this process would involve forming the indole core followed by the incorporation of the piperazine unit, a common approach in synthesizing such compounds.
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of an indole core attached to a piperazine ring via a methyl bridge. The indole moiety is known for its planarity and aromatic stability, while the piperazine ring introduces flexibility and nitrogen atoms that can engage in hydrogen bonding and other non-covalent interactions, influencing the compound's overall physicochemical properties and biological activity.
Chemical Reactions and Properties
Piperazine derivatives are versatile intermediates that can undergo various chemical reactions, including N-alkylation, acylation, and sulfonation, offering pathways to a wide range of chemical modifications (Girase et al., 2020). The indole moiety also provides a reactive site for electrophilic substitution, particularly at the 3-position, which can be utilized for further functionalization.
properties
IUPAC Name |
1-[(4-methylpiperazin-1-yl)methyl]indole-2,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-15-6-8-16(9-7-15)10-17-12-5-3-2-4-11(12)13(18)14(17)19/h2-5H,6-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKMDHAUGGJHNHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CN2C3=CC=CC=C3C(=O)C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-methylpiperazin-1-yl)methyl]-1H-indole-2,3-dione |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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